molecular formula C11H14Cl2O2 B14690608 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene CAS No. 35491-92-0

1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene

Cat. No.: B14690608
CAS No.: 35491-92-0
M. Wt: 249.13 g/mol
InChI Key: JFHCSOUFIMNQQU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to an ethyl and a methyl group, respectively, on a benzene ring that also contains two methoxy groups

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene typically involves the chlorination of 4,5-dimethoxybenzene. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, facilitated by the presence of the methoxy groups which activate the ring towards electrophilic substitution.

Industrial production methods may involve more efficient and scalable processes, potentially utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethyl and methyl derivatives without the chlorine atoms.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene include:

    1-(2-Chloroethyl)-4,5-dimethoxybenzene: Lacks the chloromethyl group, leading to different reactivity and applications.

    2-(Chloromethyl)-4,5-dimethoxybenzene:

    4,5-Dimethoxybenzene: The parent compound without any chlorine substituents, used as a starting material in various syntheses.

Properties

CAS No.

35491-92-0

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

1-(2-chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene

InChI

InChI=1S/C11H14Cl2O2/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h5-6H,3-4,7H2,1-2H3

InChI Key

JFHCSOUFIMNQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCCl)CCl)OC

Origin of Product

United States

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